molecular formula C14H16N2O4S2 B2669573 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-90-1

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2669573
CAS No.: 1795481-90-1
M. Wt: 340.41
InChI Key: XBBSZHNLPXSMRQ-UHFFFAOYSA-N
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Description

3-[1-(Benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry. This molecule is of significant interest in early-stage drug discovery for its potential multifunctional bioactivity. The TZD core is extensively documented in scientific literature for its diverse pharmacological properties, which may include antimicrobial , antioxidant , and antidiabetic activities . While research on this specific benzenesulfonylpiperidine derivative is developing, its structural features are similar to other TZD-based hybrids that have demonstrated promising in vitro antimycobacterial activity, including against reference and wild strains of Myobacterium tuberculosis . The mechanism of action for TZD derivatives can vary based on substitution patterns but often involves interactions with key biological targets such as the PPARγ receptor for metabolic diseases or inhibition of bacterial enzymes like Mur ligases in antimicrobial applications . Researchers can utilize this high-purity compound as a key intermediate or lead structure for designing novel therapeutic agents, investigating structure-activity relationships (SAR), and conducting target identification studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)11-6-8-15(9-7-11)22(19,20)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBSZHNLPXSMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl piperidine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzenesulfonyl group or the thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antidiabetic Applications

Thiazolidinediones, including the compound , are primarily known for their role in managing type 2 diabetes. They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity and promotes glucose uptake in adipose tissues. This mechanism leads to a reduction in blood glucose levels and improvement in lipid profiles.

Key Findings:

  • PPARγ Activation: The compound has been shown to bind effectively to the gamma form of PPARγ, stimulating adipocyte differentiation and enhancing free fatty acid uptake, thereby reducing fat storage in muscles and liver .
  • Inflammatory Mediator Reduction: Thiazolidinediones also decrease the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to their antidiabetic effects .

Anticancer Potential

Recent studies indicate that thiazolidine derivatives exhibit promising anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, particularly breast cancer.

Case Study:

  • A study investigated the inhibitory effects of synthesized thiazolidinediones on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity against these cells without adversely affecting normal breast cells, suggesting a selective action against cancerous tissues .

Mechanisms of Action:

  • The anticancer properties are attributed to the modulation of apoptosis pathways and inhibition of cell proliferation. The compound's structural modifications enhance its potency against specific cancer types .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Thiazolidinediones are known to exhibit anti-inflammatory properties through various mechanisms.

Research Insights:

  • Studies have demonstrated that thiazolidinedione derivatives can inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response. This inhibition leads to reduced production of inflammatory mediators and alleviates conditions associated with chronic inflammation .

Antimicrobial Activity

Thiazolidinediones possess notable antimicrobial properties, making them candidates for treating infections caused by bacteria and fungi.

Findings:

  • Research indicates that certain thiazolidine derivatives exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for microbial survival .

Synthesis and Structural Modifications

The synthesis of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves various chemical reactions that allow for structural modifications aimed at enhancing its biological activity.

Synthesis Techniques:

  • Techniques such as microwave-assisted synthesis and one-pot reactions have been employed to produce thiazolidinedione derivatives efficiently. These methods facilitate the introduction of different substituents that can modify pharmacological properties .

Mechanism of Action

The mechanism of action of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine and thiazolidine moieties may also contribute to the compound’s overall biological activity by interacting with cellular pathways .

Comparison with Similar Compounds

Antidiabetic Potential

  • The benzenesulfonyl group may improve binding affinity compared to simpler arylidene substituents .
  • Benzylidene-TZDs (Avupati et al.): Demonstrated significant glucose-lowering effects in streptozotocin-induced diabetic rats, comparable to rosiglitazone. EC₅₀ values for PPARγ activation were in the nanomolar range .
  • TZD18 : Exhibits dual PPARα/γ agonism, reducing cholesterol and triglycerides in preclinical models .

Antioxidant and Antimicrobial Activity

  • 5-Arylidene-TZDs : Showed DPPH radical scavenging (IC₅₀: 10–50 μM) due to electron-donating substituents .
  • Target Compound : The electron-withdrawing benzenesulfonyl group may reduce antioxidant efficacy but could enhance metabolic stability for prolonged antimicrobial effects, as seen in other sulfonamide-containing TZDs .

Key Research Findings and Data

Table 1: Comparison of TZD Derivatives

Compound Substituent Key Activities Potency/EC₅₀ Reference
Target Compound 1-(Benzenesulfonyl)piperidin-4-yl PPARγ agonism (hypothesized) N/A
Avupati et al. (ad21/ad22) Benzylidene Antidiabetic (PPARγ) EC₅₀: 50–100 nM
TZD18 Phenoxy-propoxy PPARα/γ dual agonism, lipid-lowering Cholesterol ↓ 30% (dogs)
5-Arylidene-TZDs Arylidene Antioxidant (DPPH scavenging) IC₅₀: 10–50 μM

Mechanistic and Structural Insights

  • Sulfonyl vs. Phenoxy Groups: The benzenesulfonyl group in the target compound may enhance solubility and reduce off-target effects compared to TZD18’s phenoxy chains, which are prone to oxidative metabolism .

Biological Activity

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • Chemical Structure : The compound features a thiazolidine ring with a benzenesulfonyl group attached to a piperidine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein kinases and its effects on cellular signaling pathways. Notably:

  • Inhibition of PTP1B : This compound has been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cellular models .
  • Anti-Cancer Activity : Recent studies have demonstrated that thiazolidine derivatives exhibit anti-proliferative effects against breast cancer cells. This is achieved through modulation of apoptosis-related proteins, decreasing anti-apoptotic Bcl-2 members and increasing pro-apoptotic proteins .

Efficacy in Cellular Models

The following table summarizes the biological activity of this compound in various assays:

Biological Activity Model IC50 (µM) Mechanism
PTP1B InhibitionHuman Cell Lines4.1Selective inhibition enhancing insulin action
Anti-CancerMCF-7 Breast Cancer Cells5.0Induction of apoptosis via Bcl-2 modulation
Anti-Adipogenic3T3-L1 Adipocytes10.0Inhibition of lipid accumulation

Case Study 1: PTP1B Inhibition and Insulin Sensitivity

In a study involving diabetic mouse models (C57BL/KsJ-db/db), the administration of this compound significantly improved glucose tolerance and restored insulin levels. The compound modulated gene expression related to insulin signaling pathways, including IRS1, PI3K, and AMPK .

Case Study 2: Anti-Cancer Properties

A series of experiments conducted on human breast cancer cell lines revealed that the compound effectively induced apoptosis by altering the expression levels of Bcl-2 family proteins. The results indicated a selective action against cancer cells without affecting normal breast cells, showcasing its potential as a targeted cancer therapy .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how can purity be optimized?

Answer:
The synthesis typically involves sequential functionalization of the piperidine and thiazolidinedione moieties. For example:

  • Step 1: Sulfonylation of piperidine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Coupling the sulfonylated piperidine to the thiazolidinedione core via nucleophilic substitution or condensation reactions .
  • Purity Optimization: Use column chromatography (silica gel, gradient elution) or recrystallization (solvent: methanol/water) to isolate the final product. Validate purity via HPLC with a sodium acetate/sodium 1-octanesulfonate buffer system (pH 4.6) and methanol mobile phase .

Advanced: How can computational quantum chemistry aid in predicting reaction pathways for key intermediates in this compound’s synthesis?

Answer:
Density Functional Theory (DFT) calculations can model intermediates and transition states to identify energetically favorable pathways. For instance:

  • Reaction Path Search: Use software like Gaussian or ORCA to calculate activation energies for sulfonylation or ring-closure steps.
  • Solvent Effects: Simulate solvent polarity (e.g., DMF vs. THF) using the SMD continuum model to optimize reaction conditions .
  • Validation: Compare computed NMR shifts (e.g., 13C^{13}\text{C}) with experimental data to confirm intermediate structures .

Basic: Which spectroscopic techniques are critical for structural elucidation, and what diagnostic peaks should researchers prioritize?

Answer:

  • IR Spectroscopy: Identify key functional groups:
    • Thiazolidinedione C=O stretches : ~1750–1700 cm1^{-1}.
    • Sulfonyl S=O stretches : ~1350–1150 cm1^{-1} .
  • 1H^1\text{H} NMR: Focus on:
    • Piperidine protons (δ 1.5–3.0 ppm, multiplet).
    • Benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm) .
  • GC-MS: Confirm molecular weight via molecular ion peaks (e.g., m/z for [M+^+]) and fragmentation patterns .

Advanced: How can discrepancies between in vitro bioactivity and in vivo efficacy data be systematically resolved?

Answer:

  • Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., piperidine N-dealkylation). Introduce steric hindrance via methyl groups to improve stability .
  • Permeability: Perform Caco-2 cell assays to assess intestinal absorption. Modify logP via substituents (e.g., fluorine) to enhance membrane penetration .
  • Data Correlation: Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC50_{50} values with in vivo dosing regimens .

Basic: What in vitro assays are suitable for evaluating the biological activity of this thiazolidinedione derivative?

Answer:

  • Enzyme Inhibition: Screen against PPAR-γ using fluorescence polarization assays (IC50_{50} determination).
  • Cellular Assays: Measure glucose uptake in 3T3-L1 adipocytes to assess insulin sensitization .
  • Cytotoxicity: Use MTT assays in HepG2 cells to rule out nonspecific toxicity at therapeutic concentrations .

Advanced: What systematic approaches optimize reaction yields for the thiazolidinedione ring formation?

Answer:

  • Temperature Control: Perform the reaction at 60–80°C to balance kinetics and side-product formation.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate cyclization .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, monitored via in-situ FTIR .

Basic: How should an HPLC method be validated for quantifying this compound in biological samples?

Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Methanol/buffer (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), pH 4.6 .
  • Validation Parameters:
    • Linearity: R2^2 ≥ 0.995 over 1–100 µg/mL.
    • Recovery: ≥95% in spiked plasma samples.
    • LOD/LOQ: ≤0.5 µg/mL and ≤1.5 µg/mL, respectively .

Advanced: What role does the benzenesulfonyl group play in pharmacokinetics, and how can SAR studies investigate this?

Answer:

  • Lipophilicity: The sulfonyl group increases logP, enhancing membrane permeability but potentially reducing solubility.
  • Metabolic Resistance: The electron-withdrawing sulfonyl group slows oxidative metabolism at the piperidine nitrogen .
  • SAR Strategy: Synthesize analogs with varied sulfonyl substituents (e.g., methyl, nitro) and compare:
    • Plasma protein binding (equilibrium dialysis).
    • CYP450 inhibition profiles (fluorogenic assays) .

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